Cas no 499-14-9 (D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl-)
D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl- Chemical and Physical Properties
Names and Identifiers
-
- D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl-
- 2-AMINO-2-DEOXY-3-O-(B-D-GLUCOPYRANURONOSYL)-D-GALACTOSE
- 2-Amino-2-deoxy-3-O-(beta-D-glucopyranosyluronic acid)-D-galactose
- Chondrosine
- D-Galactose, 2-amino-2-deoxy-3-O-beta-D-glucopyranuronosyl-
- 499-14-9
- CHEBI:190123
- 660O7JHZ39
- CHONDROSINE [MI]
- (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Q27263926
- DTXSID30198141
- UNII-660O7JHZ39
- CHONDROSINE [WHO-DD]
-
- Inchi: 1S/C12H21NO11/c13-3-8(4(15)2(1-14)22-11(3)21)23-12-7(18)5(16)6(17)9(24-12)10(19)20/h2-9,11-12,14-18,21H,1,13H2,(H,19,20)
- InChI Key: MMVCEIQLWBYBJB-UHFFFAOYSA-N
- SMILES: NC1C(OC2C(O)C(O)C(O)C(C(=O)O)O2)C(O)C(CO)OC1O
Computed Properties
- Exact Mass: 355.11146049g/mol
- Monoisotopic Mass: 355.11146049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
- Topological Polar Surface Area: 220Ų
Experimental Properties
- Specific Rotation: D24 +40° (0.05 HCl); D20 +39° (water)
D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG28625-10mg |
D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl- |
499-14-9 | 10mg |
$382.00 | 2024-04-19 |
D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl- Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl-
D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl- (CAS No. 499-14-9): A Comprehensive Overview in Modern Chemical Biology
D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl-, with the chemical identifier CAS No. 499-14-9, is a compound of significant interest in the field of chemical biology. This sugar derivative, characterized by its unique structural and functional properties, has garnered considerable attention due to its role in various biological processes and its potential applications in pharmaceutical and biotechnological research.
The compound belongs to a class of glycosaminoglycans (GAGs), which are complex carbohydrates that play crucial roles in the extracellular matrix, cell signaling, and the regulation of various physiological processes. The structure of D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl- includes a galactose backbone with modifications that enhance its reactivity and biological activity. Specifically, the presence of a 2-amino-2-deoxy group and a 3-O-.beta.-D-glucopyranuronosyl moiety contributes to its unique chemical properties and biological functions.
Recent research has highlighted the importance of this compound in understanding and modulating cellular processes. For instance, studies have demonstrated that D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl- plays a pivotal role in the formation of proteoglycans, which are essential for maintaining tissue integrity and facilitating cell communication. These findings have opened new avenues for therapeutic intervention in conditions such as osteoarthritis, where proteoglycan degradation is a key pathological feature.
In addition to its structural significance, D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl- has been implicated in various signaling pathways that regulate inflammation and immune responses. Emerging evidence suggests that this compound can modulate the activity of key enzymes involved in these pathways, offering potential therapeutic benefits in managing chronic inflammatory diseases. For example, studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and promoting tissue repair.
The synthesis and characterization of D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl- have been refined through advances in chemical synthesis techniques. Modern methodologies allow for the precise construction of complex carbohydrate structures, enabling researchers to explore the structure-function relationships with greater detail. These advancements have not only enhanced our understanding of the compound's biological roles but also facilitated the development of novel synthetic routes for its production.
One of the most intriguing aspects of D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl- is its potential as a biomarker for various diseases. Research has indicated that changes in its levels can serve as indicators of metabolic disorders and inflammatory conditions. By monitoring these changes, clinicians may be able to diagnose and monitor disease progression more effectively. This has significant implications for personalized medicine approaches, where biomarkers play a crucial role in tailoring treatment strategies to individual patients.
The pharmaceutical industry has also shown interest in exploring the therapeutic potential of D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl. Preclinical studies have suggested that it may have applications in treating neurological disorders by modulating neural cell communication and protecting against neurodegeneration. Additionally, its ability to influence immune responses makes it a promising candidate for developing vaccines and immunotherapies against infectious diseases.
In conclusion, D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl- represents a fascinating compound with diverse biological functions and therapeutic implications. Its role in glycosaminoglycan formation, modulation of signaling pathways, and potential as a biomarker underscores its importance in modern chemical biology. As research continues to uncover new aspects of its structure and function, it is likely that this compound will play an increasingly significant role in both basic research and clinical applications.
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